
4-Bromo-2-(thiazol-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(thiazol-4-yl)phenol is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom and a phenol group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by bromination and phenol substitution. One common method involves the reaction of 4-bromothiazole-2-carboxaldehyde with appropriate phenolic compounds under specific conditions. For example, the reaction can be carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and caesium carbonate in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(thiazol-4-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Electrophilic and Nucleophilic Additions: The thiazole ring can participate in electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(thiazol-4-yl)phenol has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Oxidative Stress Modulation: The phenol group can participate in redox reactions, affecting oxidative stress levels in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylthiazole: Similar structure but lacks the phenol group.
2-(Thiazol-4-yl)phenol: Similar structure but lacks the bromine atom.
4-(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring with a bromophenyl group but different substitution pattern.
Uniqueness
4-Bromo-2-(thiazol-4-yl)phenol is unique due to the presence of both a bromine atom and a phenol group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrNOS |
|---|---|
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
4-bromo-2-(1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H6BrNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H |
InChI-Schlüssel |
SHNQKUOIEKZCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C2=CSC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


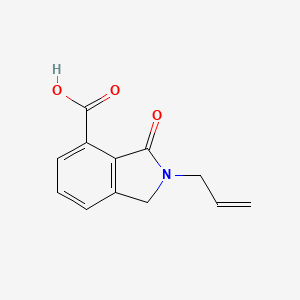
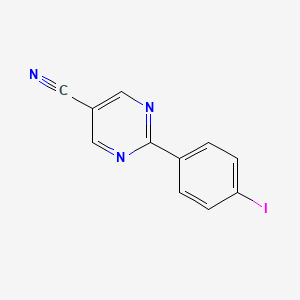

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
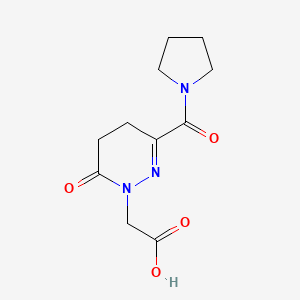


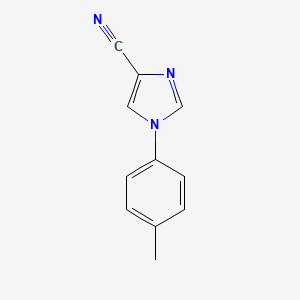
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)

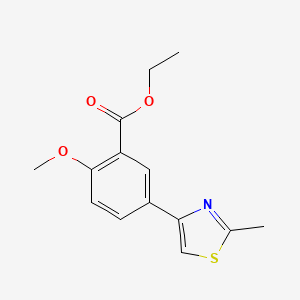


![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
